molecular formula C11H11N3O2 B14599595 Ethyl 2-azido-3-phenylprop-2-enoate CAS No. 61013-61-4

Ethyl 2-azido-3-phenylprop-2-enoate

Cat. No.: B14599595
CAS No.: 61013-61-4
M. Wt: 217.22 g/mol
InChI Key: YKMYSYKQMDHFRL-UHFFFAOYSA-N
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Description

Ethyl 2-azido-3-phenylprop-2-enoate is an organic compound with a unique structure that includes an azido group, a phenyl ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-azido-3-phenylprop-2-enoate typically involves the reaction of ethyl 3-phenylprop-2-enoate with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the azido group.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent use, and purification techniques to achieve high yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-azido-3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Sodium azide, DMF, controlled temperature.

    Cycloaddition Reactions: Copper(I) catalysts, solvents like water or alcohols.

    Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Major Products Formed:

    Substitution Reactions: Formation of substituted azides.

    Cycloaddition Reactions: Formation of triazoles.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

Ethyl 2-azido-3-phenylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds, including triazoles, which are valuable in medicinal chemistry.

    Biology: Utilized in bioconjugation techniques for labeling biomolecules due to the reactivity of the azido group.

    Industry: Employed in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of ethyl 2-azido-3-phenylprop-2-enoate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction widely used in click chemistry. This reactivity is leveraged in various applications, including bioconjugation and material science.

Molecular Targets and Pathways:

    Cycloaddition Pathways: The azido group reacts with alkynes in the presence of a copper(I) catalyst to form triazoles.

    Reduction Pathways: The azido group can be reduced to an amine group, which can further participate in various chemical reactions.

Comparison with Similar Compounds

Ethyl 2-azido-3-phenylprop-2-enoate can be compared with other similar compounds, such as:

    Ethyl 3-phenylprop-2-enoate: Lacks the azido group, making it less reactive in cycloaddition reactions.

    Ethyl 2-cyano-3-phenylprop-2-enoate: Contains a cyano group instead of an azido group, leading to different reactivity and applications.

    Ethyl 2-bromo-3-phenylprop-2-enoate: Contains a bromo group, which participates in different substitution reactions compared to the azido group.

Uniqueness: The presence of the azido group in this compound imparts unique reactivity, particularly in cycloaddition reactions, making it valuable in click chemistry and other applications where the formation of triazoles is desired.

Properties

CAS No.

61013-61-4

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 2-azido-3-phenylprop-2-enoate

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)10(13-14-12)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

YKMYSYKQMDHFRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1)N=[N+]=[N-]

Origin of Product

United States

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